molecular formula C19H25N6O5S2+ B1668827 头孢吡肟 CAS No. 88040-23-7

头孢吡肟

货号: B1668827
CAS 编号: 88040-23-7
分子量: 481.6 g/mol
InChI 键: HVFLCNVBZFFHBT-ZKDACBOMSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefepime is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It was developed in 1994 and is commonly used to treat severe infections such as pneumonia, urinary tract infections, and skin infections .

科学研究应用

Cefepime is a fourth-generation cephalosporin antibiotic with an extended spectrum of activity against Gram-positive and Gram-negative bacteria . It is used to treat various bacterial infections . Cefepime functions by preventing bacteria from creating cell walls, thus killing the bacteria .

Indications

Cefepime is indicated for the treatment of pneumonia caused by susceptible bacteria and for empiric therapy for febrile neutropenic patients . It is also used to treat uncomplicated and complicated urinary tract infections (cUTI) including pyelonephritis, uncomplicated skin and skin structure infections, and complicated intra-abdominal infections (used in combination with metronidazole) in adults caused by susceptible bacteria . Cefepime is also used in combination with enmetazobactam to treat cUTI .

Cefepime is typically reserved for moderate to severe nosocomial pneumonia, infections caused by multiple drug-resistant microorganisms such as Pseudomonas aeruginosa, and empirical treatment of febrile neutropenia .

Spectrum of Bacterial Susceptibility

Cefepime is a broad-spectrum cephalosporin antibiotic used to treat bacteria responsible for causing pneumonia and infections of the skin and urinary tract . Some of these bacteria include Pseudomonas, Escherichia, and Streptococcus species .

MIC susceptibility data for some medically significant microorganisms :

  • Escherichia coli: ≤0.007 – 128 μg/ml
  • Pseudomonas aeruginosa: 0.06 – >256 μg/ml
  • Streptococcus pneumoniae: ≤0.007 – >8 μg/ml

Cefepime exhibits good activity against important pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and multiple drug-resistant Streptococcus pneumoniae . Its strength lies in its activity against Enterobacteriaceae . Cefepime is stable against many plasmid- and chromosome-mediated beta-lactamases, making it a front-line agent when infection with Enterobacteriaceae is known or suspected .

Cefepime-Induced Neurotoxicity

Patients treated with cefepime, especially those with renal impairment, may develop neurotoxicity . Clinical manifestations of Cefepime neurotoxicity are delayed in 100% of patients with a median onset of four to five days after starting the drug, and trend toward a progressive course . All patients had altered mental status and reduced consciousness . Other commonly reported clinical findings included myoclonus .

Case Studies

  • A study reviewed adult patients developing acute change in mental status on therapeutic dosage of Cefepime for the management of Sepsis from January 1st 2021 and April 30th 2021 . The most effective intervention in all cases of Cefepime induced NCSE was discontinuation of therapy in conjunction with non-sedative antiseizure medications (n=4; 100%) . These interventions led to clinical resolution or improvement of symptoms in all patients .
  • Five cases of cefepime-induced encephalopathy occurring within one year at a single institution were reported in a study . The cohort median age was 69 years old. The majority of the patients presented with renal dysfunction (80%) and required intensive care (81%) . All patients exhibited altered mental status, with other symptoms including reduced consciousness (47%), myoclonus (42%), and confusion (42%) .
  • A study enrolled 1,793 consecutive patients treated with cefepime and found 44 patients who experienced altered consciousness after receiving cefepime without any other obvious cause and showed full recovery after stopping cefepime .

作用机制

Target of Action

Cefepime, a fourth-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in bacteria . These PBPs are enzymes involved in the final stages of peptidoglycan layer synthesis, a crucial component of bacterial cell walls .

Mode of Action

Cefepime disrupts bacterial cell walls by binding to and inhibiting the PBPs . This inhibition prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The activity of cefepime against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .

Biochemical Pathways

Cefepime exerts bactericidal activity by interfering with bacterial cell wall synthesis and inhibiting the cross-linking of the peptidoglycan . The cephalosporins are also thought to play a role in the activation of bacterial cell autolysins, which may contribute to bacterial cell lysis .

Pharmacokinetics

Cefepime has a total body clearance of 120 mL/min in healthy volunteers, and in pediatric patients, the average total body clearance is 3.3 mL/min/kg . In geriatric patients (65 years of age and older) and patients with abnormal renal function, cefepime total body clearance decreases proportionally with creatinine clearance . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours . The pharmacokinetics of cefepime is altered under certain pathophysiological conditions, resulting in high inter-individual variability in cefepime volume of distribution and clearance .

Result of Action

The result of cefepime’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, cefepime causes the bacteria to lyse, or break apart . This is due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Action Environment

The action of cefepime can be influenced by various environmental factors. For instance, the presence of renal impairment in patients can affect the clearance of cefepime, potentially leading to neurotoxicity . Furthermore, the pharmacokinetics of cefepime can be altered under certain pathophysiological conditions, resulting in high inter-individual variability in cefepime volume of distribution and clearance . This poses challenges for population dosing approaches and may necessitate therapeutic drug monitoring in certain patients .

生化分析

Biochemical Properties

Cefepime is active against both Gram-positive and Gram-negative bacteria . Its activity against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .

Cellular Effects

Cefepime’s bactericidal action disrupts bacterial cell walls, leading to cell death . It is generally well-tolerated, but patients treated with this antibiotic, especially those with renal impairment, may develop neurotoxicity .

Molecular Mechanism

Cefepime exerts its effects at the molecular level by binding and inhibiting PBPs . These enzymes are involved in the final stages of peptidoglycan layer synthesis, a crucial component of bacterial cell walls. By inhibiting these enzymes, cefepime disrupts the cell wall structure, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

Cefepime-induced neurotoxicity has been reported, with symptoms developing a median of 4 days after the start of treatment . Symptoms were ameliorated in 97.5% of patients by dose reduction or discontinuation of cefepime, with a median time to improvement of 3 days .

Metabolic Pathways

Less than 1% of cefepime is metabolized in the liver . Cefepime is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound .

Transport and Distribution

Cefepime is widely distributed in biological fluids and tissues . It is hydrophilic with a partition coefficient (log P) and distribution coefficient (log D) <− 2.5 . The apparent volume of distribution (Vd) in adults with normal renal function is 0.2 L/kg .

Subcellular Localization

While specific information on the subcellular localization of cefepime was not found, it’s known that cefepime can cross the inflamed blood-brain barrier . This ability, along with its inhibition of γ-aminobutyric acid (GABA), could lead to the neurotoxic effects observed in some patients treated with cefepime .

准备方法

Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the reaction of 7-aminocephalosporanic acid with various reagents. The key steps include:

Industrial Production Methods: Industrial production of cefepime involves large-scale fermentation processes to produce the starting material, followed by chemical synthesis steps under controlled conditions. The final product is purified through crystallization and filtration techniques to ensure high purity and potency .

生物活性

Cefepime is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its unique properties and mechanisms of action make it a critical option in the treatment of various infections, especially those caused by resistant organisms. This article delves into the biological activity of cefepime, highlighting its mechanisms, efficacy, safety profile, and associated neurotoxicity.

Cefepime's bactericidal activity is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and death of susceptible microorganisms. Cefepime is particularly effective against organisms that produce extended-spectrum beta-lactamases (ESBLs) due to its stability against hydrolysis by many common beta-lactamases .

Antibacterial Spectrum

Cefepime demonstrates significant activity against a variety of pathogens:

Pathogen MIC50 (mg/L) MIC90 (mg/L)
Escherichia coli ≤ 0.06≤ 0.12
Klebsiella pneumoniae 0.016 - 16Variable
Staphylococcus aureus (MSSA) 0.5 - 1616 - >128
Streptococcus pneumoniae ≤ 0.25≤ 0.25
Pseudomonas aeruginosa 0.5 - 64Variable

These values indicate cefepime's effectiveness against non-cephalosporinase-producing strains while also highlighting challenges posed by resistant strains .

Clinical Efficacy

Cefepime has been evaluated in numerous clinical trials for various infections, including complicated urinary tract infections (UTIs), pneumonia, and febrile neutropenia. A notable study compared cefepime/enmetazobactam with piperacillin/tazobactam in treating complicated UTIs, revealing that cefepime/enmetazobactam achieved a primary outcome in 79.1% of patients compared to 58.9% for piperacillin/tazobactam .

In an open trial involving 70 patients with lower respiratory tract infections, cefepime demonstrated a satisfactory response rate of 98%, with no reported mortality or superinfections .

Safety Profile and Adverse Effects

Cefepime is generally well-tolerated; however, it can cause adverse effects, particularly neurotoxic reactions in susceptible populations. A systematic review identified that approximately 23.5% of patients experiencing cefepime-induced neurotoxicity were in intensive care units at diagnosis . Symptoms included altered mental status, myoclonus, and seizures, often linked to elevated serum cefepime levels exceeding 20 mg/L .

The incidence of neurotoxicity appears higher among elderly patients or those with renal dysfunction, emphasizing the need for careful dose adjustments based on renal function .

Case Studies and Research Findings

A systematic review covering various studies reported that neurotoxicity symptoms improved in about 97.5% of cases following dose reduction or discontinuation of cefepime, with a median improvement time of three days . Another study highlighted five cases where patients experienced significant neurotoxic effects despite appropriate dosing adjustments for renal function .

属性

Key on ui mechanism of action

Cefepime is a bactericidal cephalosporin with a mode of action similar to other beta-lactam antibiotics. Cefepime disrupts bacterial cell walls by binding and inhibiting transpeptidases known as penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan layer synthesis. This results in the lysis and death of susceptible microorganisms. Cefepime has a broad spectrum of _in vitro_ activity that includes both Gram-positive and Gram-negative bacteria. Cefepime has affinity for PBP-3 and PBP-1 in _Escherichia coli_ and _Pseudomonas aeruginosa_, as well as PBP-2 in _E. coli_ and _Enterobacter cloacae_.

CAS 编号

88040-23-7

分子式

C19H25N6O5S2+

分子量

481.6 g/mol

IUPAC 名称

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1/b23-12-/t13-,17-/m1/s1

InChI 键

HVFLCNVBZFFHBT-ZKDACBOMSA-O

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

手性 SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O

规范 SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

外观

Solid powder

熔点

150ºC

Key on ui other cas no.

88040-23-7

物理描述

Solid

Pictograms

Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

1.73e-02 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Axépim
BMY 28142
BMY-28142
BMY28142
cefepim
cefepime
cefepime hydrochloride
Maxipime
Quadrocef

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefepime
Reactant of Route 2
Cefepime
Reactant of Route 3
Cefepime
Reactant of Route 4
Cefepime
Reactant of Route 5
Cefepime
Reactant of Route 6
Cefepime

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。